5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine

Medicinal Chemistry Physicochemical Property Assessment ADME Prediction

Sourcing a regioisomerically pure 1,2,4-oxadiazole building block for CNS drug discovery often risks unintended metabolic instability or incorrect logD. This compound eliminates that risk with a confirmed 1,2,4-oxadiazole core and a 2,4-difluoro substitution that provides a data-backed lipophilicity advantage (XLogP3 = 1.9) over the 3,4-difluoro analog. • Direct synthetic handle: primary 3-amine for rapid capping in selective HDAC6 inhibitor design. • Metabolic de-risking: proven class-level stability superiority of 1,2,4-oxadiazole over 1,3,4-isomer. • Supply certainty: consistent ≥95% purity; available from multiple global sources with standard R&D shipping.

Molecular Formula C9H7F2N3O
Molecular Weight 211.172
CAS No. 1512408-08-0
Cat. No. B2411370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
CAS1512408-08-0
Molecular FormulaC9H7F2N3O
Molecular Weight211.172
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)CC2=NC(=NO2)N
InChIInChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-13-9(12)14-15-8/h1-2,4H,3H2,(H2,12,14)
InChIKeyBPAKKPGGEYDIJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (CAS 1512408-08-0): Core Physicochemical & Structural Baseline for Procurement Decisions


5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (CAS 1512408-08-0) is a disubstituted 1,2,4-oxadiazole small molecule (MW 211.17 g/mol, formula C₉H₇F₂N₃O) [1]. It features a primary amine at the 3-position of the oxadiazole ring and a 2,4-difluorobenzyl substituent at the 5-position. The computed lipophilicity (XLogP3-AA = 1.9) and topological polar surface area (TPSA = 64.9 Ų) position it within a favorable property space for CNS drug discovery [1]. The compound is primarily utilized as a versatile synthetic building block and a privileged scaffold in medicinal chemistry, particularly for the development of histone deacetylase (HDAC) inhibitors [2].

Why Simple Substitution of 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine with In-Class Analogs Carries Measurable Risk


Substituting 5-[(2,4-difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine with a close regioisomer, such as its 3,4-difluorophenyl analog (CAS 1504754-13-5) or a 1,3,4-oxadiazole isomer, is not a neutral decision. Key drug-likeness parameters, notably lipophilicity (XLogP3), differ in a quantifiable manner between 2,4- and 3,4-difluoro regioisomers, directly impacting membrane permeability, solubility, and off-target binding [1]. More critically, the 1,2,4-oxadiazole core exhibits an order of magnitude lower lipophilicity and superior metabolic stability compared to its 1,3,4 counterpart, making the core itself a critical differentiator against generic oxadiazole replacements [2]. These physicochemical and metabolic distinctions mean that procuring an 'oxadiazole analog' without verifying the precise substitution pattern and regioisomer identity can introduce significant, unquantified risk into a research program.

5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine: A Quantitative Evidence Guide for Differentiated Procurement


Quantified Lipophilicity Differences Between 2,4- and 3,4-Difluorophenyl Regioisomers

The 2,4-difluoro substitution pattern on the benzyl ring imparts a quantifiable difference in lipophilicity relative to its direct 3,4-difluoro regioisomer. The target compound (2,4-difluoro) has a computed XLogP3-AA of 1.9, compared to 1.8 for the 3,4-difluoro analog (CAS 1504754-13-5) [1]. While a ΔlogP of 0.1 appears small, it represents a measurable shift in lipophilicity that can systematically influence membrane permeability, aqueous solubility, and non-specific binding profiles across a series of analogs.

Medicinal Chemistry Physicochemical Property Assessment ADME Prediction

Metabolic Stability Advantage of 1,2,4-Oxadiazole Core Over 1,3,4-Isomer

The 1,2,4-oxadiazole core, the scaffold of the target compound, demonstrates significantly (~10-fold) lower lipophilicity (logD) and superior metabolic stability compared to the 1,3,4-oxadiazole isomer, a common alternative scaffold [1]. This published class-level finding is supported by significant differences observed in metabolic stability, hERG inhibition, and aqueous solubility favoring the 1,2,4-core.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Scaffold Selection

Privileged Scaffold for HDAC6 Inhibitor Design and Subsequent Derivatization

Oxadiazole amine derivatives, specifically those incorporating a 1,2,4-oxadiazol-3-amine motif, are claimed as selective histone deacetylase 6 (HDAC6) inhibitors [1]. The presence of the free 3-amine group is critical as a synthetic handle for introducing diverse capping groups that access the enzyme's surface recognition pocket, a design feature not present in simple oxadiazole cores lacking this primary amine.

Epigenetic Drug Discovery HDAC6 Inhibitors Structure-Activity Relationship (SAR)

High-Confidence Application Scenarios for 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine Based on Verified Evidence


Scaffold for Selective HDAC6 Inhibitor Optimization

Based on its structure as an oxadiazole amine, this compound serves as a direct intermediate for building selective HDAC6 inhibitors. The free 3-amine acts as a synthetic handle for appending surface-recognition caps, a strategy validated in patent literature for achieving selective enzymatic inhibition [1].

Property-Driven Fragment or Building Block Selection for CNS Programs

With a computed XLogP3 of 1.9 and a TPSA of 64.9 Ų, the compound resides within favorable physicochemical space for CNS drug candidates [1]. Its specific 2,4-difluoro substitution pattern offers a slightly higher, quantifiable lipophilicity than the 3,4-isomer (XLogP3 1.8), providing a data-backed rationale for selecting this regioisomer when seeking to increase logD within an analog series while maintaining a 1,2,4-oxadiazole core [2].

Replacement for Metabolically Labile 1,3,4-Oxadiazole Building Blocks

For programs experiencing metabolic instability with 1,3,4-oxadiazole-based compounds, switching to a 1,2,4-oxadiazole core like this one is a rational mitigation step. Published class-level evidence confirms superior metabolic stability for the 1,2,4-isomer, de-risking development timelines [3].

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